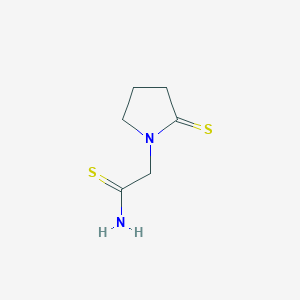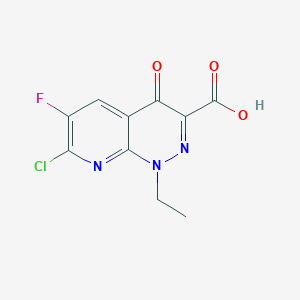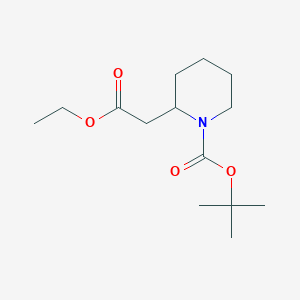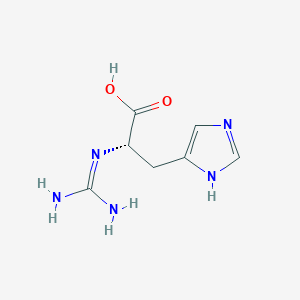
(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid
描述
(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a compound that features both guanidino and imidazole functional groups. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes. The presence of the guanidino group makes it a strong base, while the imidazole ring contributes to its unique chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the amino acid histidine.
Protection of Functional Groups: The amino and carboxyl groups of histidine are protected using suitable protecting groups.
Introduction of Guanidino Group: The protected histidine is then reacted with a guanidinating reagent such as S-methylisothiourea to introduce the guanidino group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The guanidino group can be reduced under specific conditions to form amines.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines derived from the guanidino group.
Substitution: Substituted imidazole derivatives.
科学研究应用
(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to histidine and its derivatives.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
The mechanism of action of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes that recognize histidine or its derivatives.
Receptors: It may bind to receptors that interact with imidazole-containing compounds.
Pathways: It can participate in metabolic pathways involving amino acids and their derivatives.
相似化合物的比较
Histidine: An essential amino acid with a similar imidazole ring structure.
Arginine: Contains a guanidino group but lacks the imidazole ring.
Histamine: A biogenic amine derived from histidine with an imidazole ring.
Uniqueness: (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of both guanidino and imidazole functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(2S)-2-(diaminomethylideneamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c8-7(9)12-5(6(13)14)1-4-2-10-3-11-4/h2-3,5H,1H2,(H,10,11)(H,13,14)(H4,8,9,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLZMXYBDRVYRP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921388 | |
| Record name | N-Carbamimidoylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-37-6 | |
| Record name | 1-Guanidino-2-(4-imidazole)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamimidoylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


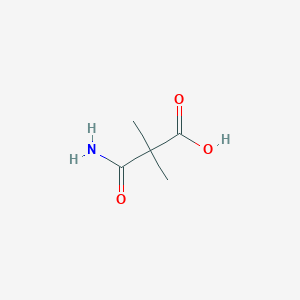

![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
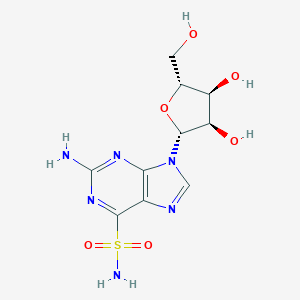
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
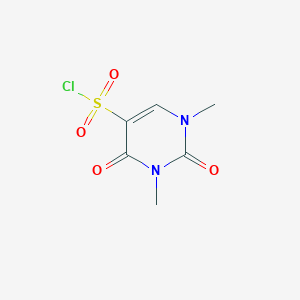
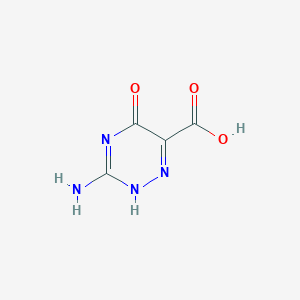
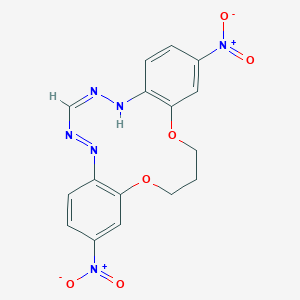
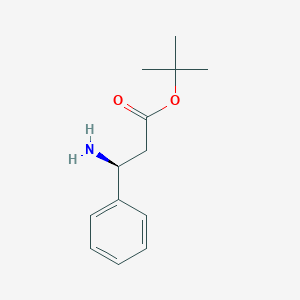

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
